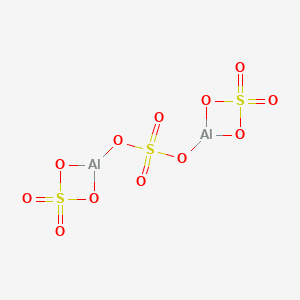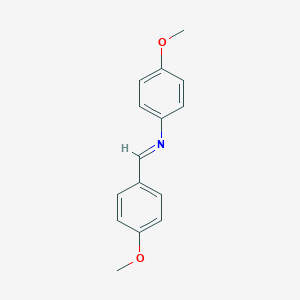
N-(4-Methoxybenzylidene)-4-methoxyaniline
Descripción general
Descripción
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is a nematic liquid crystal molecule that can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde .
Synthesis Analysis
The compound has been synthesized and grown as a single crystal by the slow evaporation solution growth technique . The compound was characterized by FTIR (4000-400 cm (-1)), FT-Raman (3500-50 cm (-1)) and UV-Vis (800-200 nm) spectroscopy .Molecular Structure Analysis
The molecular structure of MBBA has been investigated experimentally and theoretically using Gaussian03 software package . The optimized molecular structure, vibrational frequencies, corresponding vibrational assignments of MBBA have been performed using B3LYP method with the 6-31G (d,p) basis set .Chemical Reactions Analysis
The phase transition of MBBA confined within porous silica materials with one- and three-dimensional pore architectures has been investigated using differential scanning calorimetry (DSC) . Each phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA .Physical And Chemical Properties Analysis
The physical and chemical properties of MBBA include a density of 1.0±0.1 g/cm3, boiling point of 403.9±38.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 63.0±3.0 kJ/mol, flash point of 160.0±19.3 °C, index of refraction of 1.527, molar refractivity of 84.5±0.5 cm3 .Aplicaciones Científicas De Investigación
Summary of the Application
The compound is used as a ligand to form complexes with Cu(II) and Ni(II) ions. These complexes have been evaluated for their in vitro antibacterial activity against human pathogens like gram-negative Escherichia coli (E. coli) and gram-positive Bacillus cereus (B. cereus) strains .
Methods of Application or Experimental Procedures
The ligand was synthesized by the condensation of isonicotinic acid hydrazide (isoniazid) with 4-methoxybenzaldehyde (p-anisaldehyde). The complexes were characterized by FTIR, UV-Vis spectroscopy, molar conductivity, and magnetic susceptibility .
Results or Outcomes
The results indicate that all complexes consist of N and O coordination with metals and have better antimicrobial activity .
2. Phase Transitions of Liquid Crystals
Summary of the Application
The compound, also known as MBBA, is studied as a liquid crystal confined within porous silica materials with one- and three-dimensional pore architectures .
Methods of Application or Experimental Procedures
Differential scanning calorimetry (DSC) was used to investigate the phase transition of the liquid crystal. The phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA .
Results or Outcomes
The degree of temperature shift varied owing to differences in the pore architectures. In addition, when MBBA was confined within one-dimensional pores, the thermal anomaly associated with the phase transition from the nematic phase to the isotropic liquid phase was not observed in the DSC measurements .
3. Anisotropic Solvent
Summary of the Application
“N-(4-Methoxybenzylidene)-4-butylaniline” (MBBA) can be used as an anisotropic solvent which has an isotropic transition temperature of 315K . It is majorly used in the development of liquid crystal cells .
Methods of Application or Experimental Procedures
MBBA is prepared by condensing distilled n-butylaniline and methoxybenzaldehyde .
Results or Outcomes
The compound is used as an anisotropic solvent in the development of liquid crystal cells .
4. Non-linear Optical and Charge Transport Properties
Summary of the Application
A theoretical study of the non-linear optical and charge transport properties of N-(4-methoxybenzylidene)isonicotinohydrazone (L1), 2,2’-bipyridine (L2) and their Fe2+, Ni2+, Cu2+, Pd2+ and Pt2+ complexes .
Methods of Application or Experimental Procedures
The study involves the use of theoretical methods to investigate the properties of the compound and its complexes .
Results or Outcomes
The study provides insights into the non-linear optical and charge transport properties of the compound and its complexes .
5. Optoelectronic Devices
Summary of the Application
The compound and its Fe2+, Ni2+, Cu2+, Pd2+ and Pt2+ complexes have been evaluated for their non-linear optical and charge transport properties .
Methods of Application or Experimental Procedures
The study involves the use of theoretical methods to investigate the properties of the compound and its complexes .
Results or Outcomes
The results reveal that the Pt2+ complex can be used as an ambipolar material in the advancement of optoelectronic engineering .
6. Liquid Crystal Displays
Summary of the Application
“N-(4-Methoxybenzylidene)-4-butylaniline” (MBBA) can be used as an anisotropic solvent which has an isotropic transition temperature of 315K . It is majorly used in the development of liquid crystal displays .
Methods of Application or Experimental Procedures
MBBA is prepared by condensing distilled n-butylaniline and methoxybenzaldehyde .
Results or Outcomes
The compound is used as an anisotropic solvent in the development of liquid crystal displays .
Direcciones Futuras
Propiedades
IUPAC Name |
N,1-bis(4-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOHZYPZEUJYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294253 | |
| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzylidene)-4-methoxyaniline | |
CAS RN |
1749-08-2 | |
| Record name | 1749-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Methoxybenzylidene)-4-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
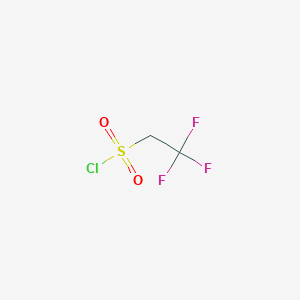
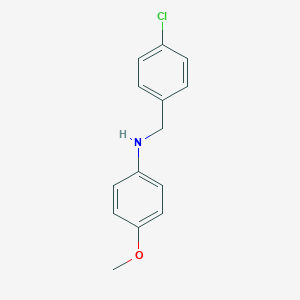
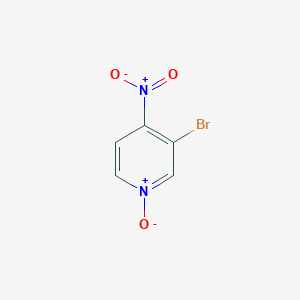
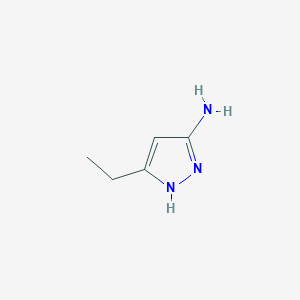
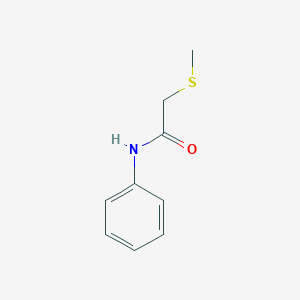


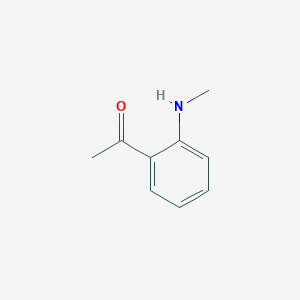
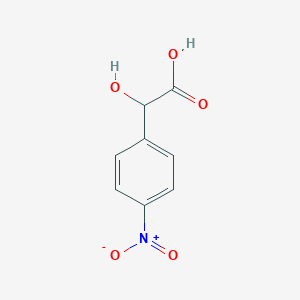
![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
